molecular formula C8H14ClNO2 B14774890 (5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride

(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride

Cat. No.: B14774890
M. Wt: 191.65 g/mol
InChI Key: OWRHKHRQZNLOFL-PICGMCJFSA-N
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Description

(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the azabicyclo family, which is known for its unique bicyclic structure. The presence of a nitrogen atom within the bicyclic framework makes it a significant compound in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride typically involves the enantioselective construction of the azabicyclo scaffold. One common method is the stereoselective formation of the bicyclic structure from an acyclic starting material containing the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .

Industrial Production Methods

In industrial settings, the production of this compound often relies on large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of advanced catalytic systems and optimized reaction conditions to facilitate the efficient formation of the azabicyclo scaffold .

Chemical Reactions Analysis

Types of Reactions

(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for hydrogenation reactions, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce deoxygenated or hydrogenated products .

Mechanism of Action

The mechanism of action of (5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptor sites, modulating the activity of neurotransmitters and other signaling molecules . The exact pathways involved depend on the specific biological context and the target receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride is unique due to its specific stereochemistry and the presence of a carboxylic acid group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)5-9-8;/h6,9H,1-5H2,(H,10,11);1H/t6?,8-;/m1./s1

InChI Key

OWRHKHRQZNLOFL-PICGMCJFSA-N

Isomeric SMILES

C1CC2C[C@@](C1)(NC2)C(=O)O.Cl

Canonical SMILES

C1CC2CC(C1)(NC2)C(=O)O.Cl

Origin of Product

United States

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